Pirogalloli e derivati
Pyrogallols and their derivatives are a class of trihydroxybenzenes with versatile applications across various fields due to their unique chemical structures and properties. These compounds exhibit strong reducing power, which makes them highly reactive in many chemical processes.
In the field of pharmaceuticals, pyrogallols and their derivatives are known for their antioxidant and anti-inflammatory activities. They are often used as intermediates in the synthesis of drugs with analgesic, antipyretic, and anti-inflammatory properties. Additionally, these compounds possess potential applications in anticancer therapy due to their ability to induce cell cycle arrest and apoptosis.
In organic chemistry, pyrogallols serve as versatile building blocks for synthesizing complex molecules through various reaction pathways such as coupling reactions, oxidation-reduction processes, and condensation reactions. Their hydroxyl groups can be selectively modified to introduce different functional groups, enabling the creation of a wide range of derivatives with tailored properties.
Furthermore, these compounds find applications in materials science, particularly in the preparation of nanomaterials and conductive polymers, where their unique electronic and structural characteristics play critical roles. Pyrogallols also exhibit interesting photophysical properties, making them valuable for use in photochemical processes and sensors.
Overall, pyrogallols and their derivatives represent a diverse and promising class of compounds with significant potential across multiple industries due to their multifunctional nature and broad applicability.

Struttura | Nome chimico | CAS | MF |
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4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol | 1337373-29-1 | C8H11NO4 |
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4-(2-nitroethenyl)benzene-1,2,3-triol | 1314992-05-6 | C8H7NO5 |
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4-(2,3,4-trihydroxyphenyl)butan-2-one | 2229022-53-9 | C10H12O4 |
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4-(1S)-1-aminoethylbenzene-1,2,3-triol | 1213341-63-9 | C8H11NO3 |
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4-(1R)-1-aminoethylbenzene-1,2,3-triol | 1213085-68-7 | C8H11NO3 |
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1,2,3,4-Benzenetetrol; 1-Pentyl ether | 1431561-89-5 | C11H16O4 |
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17345-73-2 | C6H4Br2O3 | |
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3,4,5-Trihydroxyphenethylamine; N-(4-Hydroxy-E-cinnamoyl) | 1456794-34-5 | C17H17NO5 |
Letteratura correlata
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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3. Book reviews
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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